Cas no 1207052-34-3 (2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide)

2-[7-(4-Methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a thienopyrimidine-based compound with potential applications in medicinal chemistry and drug development. Its structure features a thieno[3,2-d]pyrimidin-4-one core, substituted with a 4-methoxyphenyl group at the 7-position and an acetamide linker at the 3-position, further functionalized with a 2-methoxybenzyl moiety. This molecular architecture suggests possible bioactivity, particularly in targeting kinase or receptor pathways. The compound's synthetic versatility allows for further derivatization, making it a valuable intermediate for pharmacological research. Its well-defined chemical properties and stability under standard conditions enhance its utility in experimental and industrial settings. Further studies are warranted to explore its specific biological interactions and therapeutic potential.
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide structure
1207052-34-3 structure
商品名:2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
CAS番号:1207052-34-3
MF:C23H21N3O4S
メガワット:435.495544195175
CID:5392287

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide 化学的及び物理的性質

名前と識別子

    • 7-(4-Methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidine-3(4H)-acetamide
    • 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
    • インチ: 1S/C23H21N3O4S/c1-29-17-9-7-15(8-10-17)18-13-31-22-21(18)25-14-26(23(22)28)12-20(27)24-11-16-5-3-4-6-19(16)30-2/h3-10,13-14H,11-12H2,1-2H3,(H,24,27)
    • InChIKey: JRLZRJPTLINQHI-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC(NCC2=CC=CC=C2OC)=O)C(=O)C2SC=C(C3=CC=C(OC)C=C3)C=2N=1

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 14.32±0.46(Predicted)

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-2571-2mg
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
2mg
$59.0 2023-09-05
Life Chemicals
F3398-2571-5mg
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
5mg
$69.0 2023-09-05
Life Chemicals
F3398-2571-15mg
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
15mg
$89.0 2023-09-05
Life Chemicals
F3398-2571-20mg
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
20mg
$99.0 2023-09-05
Life Chemicals
F3398-2571-3mg
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
3mg
$63.0 2023-09-05
Life Chemicals
F3398-2571-25mg
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
25mg
$109.0 2023-09-05
Life Chemicals
F3398-2571-30mg
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
30mg
$119.0 2023-09-05
Life Chemicals
F3398-2571-5μmol
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
5μmol
$63.0 2023-09-05
Life Chemicals
F3398-2571-50mg
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
50mg
$160.0 2023-09-05
Life Chemicals
F3398-2571-20μmol
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
1207052-34-3
20μmol
$79.0 2023-09-05

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide 関連文献

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamideに関する追加情報

Introduction to 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide (CAS No: 1207052-34-3)

2-[7-(4-methoxyphenyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1207052-34-3, belongs to the class of thienopyrimidine derivatives, which are known for their diverse pharmacological properties. The presence of multiple functional groups, including 4-methoxyphenyl and acetamide, contributes to its complex chemical behavior and makes it a promising candidate for further investigation in drug discovery.

The structural framework of this compound is built around a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system consisting of a thiophene ring connected to a pyrimidine ring. This particular scaffold has been extensively studied for its ability to interact with various biological targets, making it a valuable scaffold for the development of novel therapeutic agents. The introduction of the 4-methoxyphenyl group at the 7-position of the thienopyrimidine ring enhances its solubility and bioavailability, while the acetamide moiety at the N-position provides additional opportunities for chemical modification and functionalization.

In recent years, there has been a growing interest in thienopyrimidine derivatives due to their reported activities against various diseases, including cancer, inflammation, and infectious diseases. The compound in question has been investigated for its potential antimicrobial and anti-inflammatory properties. Preliminary studies have suggested that it may interfere with key cellular processes in pathogens, leading to their inhibition or death. Additionally, its ability to modulate inflammatory pathways has been explored, indicating its potential as an anti-inflammatory agent.

The synthesis of 2-[7-(4-methoxyphenyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the thienopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps include the introduction of the 4-methoxyphenyl group and the acetamide moiety. These steps often require protective group strategies to prevent unwanted side reactions and ensure regioselectivity.

The use of modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for characterizing the structure of this compound. These techniques provide detailed information about the molecular structure, including the connectivity of atoms and the presence of functional groups. Additionally, X-ray crystallography may be employed to determine the precise three-dimensional structure of the compound, which is essential for understanding its biological activity.

The pharmacological evaluation of 2-[7-(4-methoxyphenyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide has revealed several interesting properties. In vitro studies have shown that it exhibits significant inhibitory activity against certain enzymes involved in cancer cell proliferation. For instance, it has been found to inhibit kinases that are overexpressed in various cancer types, thereby blocking signaling pathways that promote tumor growth. Furthermore, its anti-inflammatory effects have been demonstrated through experiments that measure cytokine production and inflammatory cell activation.

The potential therapeutic applications of this compound are vast. Given its ability to interact with multiple biological targets, it could be developed into a broad-spectrum therapeutic agent. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Preclinical studies are essential for evaluating its safety and efficacy before it can be considered for clinical trials.

The development of novel pharmaceuticals often involves computational methods to predict how a compound will behave in biological systems. Molecular docking simulations can be used to model how this compound interacts with target proteins at an atomic level. These simulations provide insights into binding affinities and potential drug-receptor interactions, which can guide the design of more effective derivatives.

The role of medicinal chemists in optimizing this compound cannot be overstated. By modifying specific functional groups or introducing new ones, chemists can enhance its potency, selectivity, and pharmacokinetic properties. This iterative process involves synthesizing analogs, evaluating their biological activity, and refining their structures based on experimental data.

The impact of this research extends beyond academic curiosity; it holds promise for improving human health by providing new treatment options for various diseases. The collaborative efforts of chemists, biologists, and pharmacologists are essential for translating laboratory discoveries into viable therapeutics that can benefit patients worldwide.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.